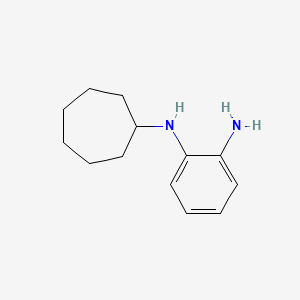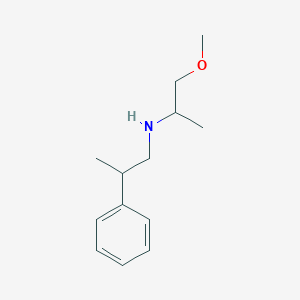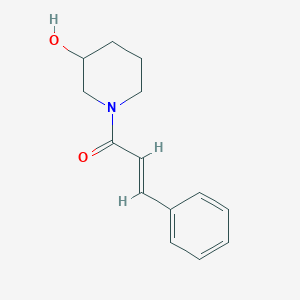
(2E)-1-(3-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one
Overview
Description
(2E)-1-(3-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity
(2E)-1-(3-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one, a cinnamamide derivative, shows promise in the field of anticonvulsant research. Studies reveal that certain cinnamamide derivatives, including this compound, exhibit beneficial properties for anticonvulsant activity. These properties are linked to the molecule's structural conformations and intermolecular interactions, aligning with a proposed pharmacophore model for anticonvulsants (Żesławska et al., 2017).
Antibacterial Activity
The compound has been examined for its antibacterial activity, particularly against Staphylococcus aureus. It demonstrates strong interactions with key proteins of the bacteria, suggesting its potential as an antibacterial agent. This activity is attributed to its structural features, especially the carbonyl group, which forms multiple bonds with the target protein (Deghady et al., 2021).
Neuroprotective Properties
This compound has also been evaluated for its neuroprotective properties. Studies show that it exhibits similarities in activity to valproic acid, a well-known antiepileptic drug, in various animal models. This suggests its potential application in treating nervous system disorders (Gunia-Krzyżak et al., 2017).
Antimicrobial Activity
Research into the antimicrobial activity of similar cinnamamide derivatives indicates that this compound could potentially be effective against a range of pathogens. This activity is enhanced by the presence of active substituents like halogens and hydroxyl groups (Patil & Zangade, 2022).
Chemical and Molecular Properties
Studies focusing on the chemical and molecular properties of similar compounds, using methods like density functional theory and molecular docking, provide insights into the reactivity and interaction potentials of this compound. These properties are crucial for understanding its potential applications in various fields of scientific research (Banaei et al., 2017).
Properties
IUPAC Name |
(E)-1-(3-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-13-7-4-10-15(11-13)14(17)9-8-12-5-2-1-3-6-12/h1-3,5-6,8-9,13,16H,4,7,10-11H2/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCCIYBYMUSABV-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structure of KM-608?
A2: The research confirms the chemical structure of KM-608 using spectroscopy and crystallography techniques []. While the specific spectroscopic data isn't provided in the abstract, the study confirms the compound exists in a single crystalline form as determined by thermal analysis []. Further structural investigations, including determination of the molecular formula and weight, would require access to the full research article or supplementary data.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-chlorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462465.png)
![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-N-methylamine hydrochloride](/img/structure/B1462467.png)
![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1462469.png)
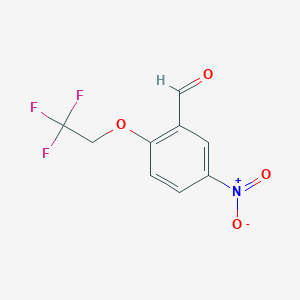
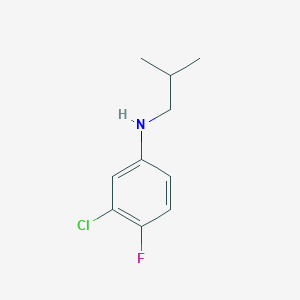
![3-{[(4-Hydroxypyrimidin-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1462472.png)
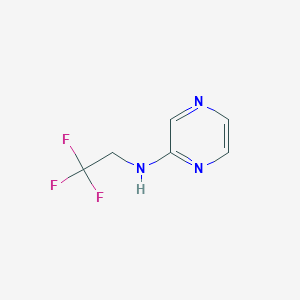


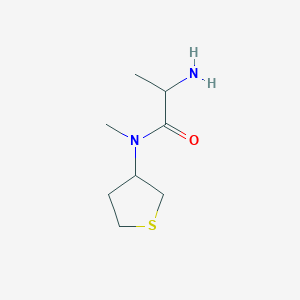
![Methyl 3-[(cyclopentylmethyl)amino]propanoate](/img/structure/B1462481.png)
![Methyl 3-[(cyclopropylmethyl)amino]propanoate](/img/structure/B1462482.png)
